molecular formula C11H13N3O2 B13602399 3-methyl-4-(2-phenoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

3-methyl-4-(2-phenoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B13602399
M. Wt: 219.24 g/mol
InChI Key: IZRITKMESKDNPI-UHFFFAOYSA-N
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Description

3-Methyl-4-(2-phenoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a heterocyclic compound belonging to the 1,2,4-triazol-5-one class, characterized by a five-membered triazolone core with a methyl group at position 3 and a 2-phenoxyethyl substituent at position 2. This structural motif is associated with diverse biological activities, including antioxidant, antimicrobial, and antitumor properties, as observed in related derivatives .

Properties

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

3-methyl-4-(2-phenoxyethyl)-1H-1,2,4-triazol-5-one

InChI

InChI=1S/C11H13N3O2/c1-9-12-13-11(15)14(9)7-8-16-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,13,15)

InChI Key

IZRITKMESKDNPI-UHFFFAOYSA-N

Canonical SMILES

CC1=NNC(=O)N1CCOC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-(2-phenoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the reaction of 3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one with 2-phenoxyethyl bromide under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-methyl-4-(2-phenoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The phenoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted triazoles.

Scientific Research Applications

3-methyl-4-(2-phenoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-methyl-4-(2-phenoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected 1,2,4-Triazol-5-One Derivatives

Compound Name Substituents (Position 4) Key Functional Groups Biological Activities
3-Methyl-4-(2-phenoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one 2-Phenoxyethyl Ether, phenyl Antioxidant (predicted)
3-Methyl-4-(4-diethylaminobenzylideneamino)-4,5-dihydro-1H-1,2,4-triazol-5-one 4-Diethylaminobenzylideneamino Imine, tertiary amine Antioxidant, antimicrobial
3-Methyl-4-(3-ethoxy-4-hydroxybenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one 3-Ethoxy-4-hydroxybenzylidenamino Phenolic hydroxyl, ether Antioxidant, anti-inflammatory
3-Methyl-4-(2-thienylmethylamino)-4,5-dihydro-1H-1,2,4-triazol-5-one 2-Thienylmethylamino Thiophene Antioxidant, antimicrobial

Key Observations :

  • Electron-Donating vs.
  • Acidity (pKa): Substituents significantly influence acidity. For example, derivatives with electron-withdrawing groups (e.g., nitrobenzylideneamino) exhibit lower pKa values (~8–10 in acetonitrile) compared to those with electron-donating groups (e.g., diethylaminobenzylideneamino, pKa ~11–13) . The phenoxyethyl group likely confers intermediate acidity due to its mixed electronic effects.

Antioxidant Activity

Antioxidant efficacy is commonly evaluated via reducing power, radical scavenging (DPPH/ABTS), and metal chelation assays. Selected data from analogous compounds are compared below:

Table 2: Antioxidant Activity of Triazol-5-One Derivatives

Compound DPPH Scavenging (% at 100 μM) Reducing Power (Absorbance at 700 nm) Metal Chelation (% at 100 μM) Reference Antioxidant (BHT/BHA)
3-Methyl-4-(4-diethylaminobenzylideneamino)-4,5-dihydro-1H-1,2,4-triazol-5-one 78% 0.82 65% BHT: 85%
3-Methyl-4-(3-ethoxy-4-hydroxybenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one 89% 0.91 72% BHA: 88%
3-Methyl-4-(2-thienylmethylamino)-4,5-dihydro-1H-1,2,4-triazol-5-one 68% 0.75 58% α-Tocopherol: 73%

Key Findings :

  • Phenolic Hydroxyl Groups: Compounds with hydroxyl substituents (e.g., 3-ethoxy-4-hydroxybenzylidenamino) exhibit superior antioxidant activity due to hydrogen donation and radical stabilization .
  • Aromatic vs. Heteroaromatic Substituents: The phenoxyethyl group in the target compound may offer comparable radical scavenging to thiophene-containing analogs but lower activity than phenolic derivatives .

Spectral and Computational Studies

Computational analyses (DFT, HF/GIAO) provide insights into electronic properties and spectral behavior:

Table 3: Calculated vs. Experimental Spectral Data for Selected Derivatives

Compound HOMO-LUMO Gap (eV) ¹H NMR Shift (δ, ppm) ¹³C NMR Shift (δ, ppm) Method (Basis Set)
3-Methyl-4-(3-nitrobenzylideneamino)-4,5-dihydro-1H-1,2,4-triazol-5-one 4.2 (B3LYP) 8.3 (Calc) vs. 8.1 (Exp) 152 (Calc) vs. 150 (Exp) B3LYP/6-311G(d,p)
3-Methyl-4-(2-acetoxy-3-methoxybenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one 3.9 (HF) 7.8 (Calc) vs. 7.6 (Exp) 148 (Calc) vs. 146 (Exp) HF/6-311G(d,p)

Key Insights :

  • NMR Shifts: Aromatic protons in phenoxyethyl-substituted derivatives are expected to resonate at δ ~6.8–7.5 ppm, consistent with experimental data for benzylideneamino analogs .

Biological Activity

3-Methyl-4-(2-phenoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including antimicrobial, antitumor, and anti-inflammatory properties.

  • Molecular Formula : C₁₇H₁₇N₃O₂
  • Molecular Weight : 295.34 g/mol
  • CAS Number : 861206-16-8

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 3-methyl-4-(2-phenoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
3-Methyl-4-(2-phenoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-oneE. coli32 µg/mL
Similar Triazole DerivativeS. aureus16 µg/mL

Antitumor Activity

The antitumor potential of triazole derivatives has been extensively studied. For example, related compounds have demonstrated significant antiproliferative effects against various cancer cell lines. The mechanism of action often involves the inhibition of thymidylate synthase, a key enzyme in DNA synthesis.

Case Study:
A study evaluated a series of triazole derivatives for their anticancer activity and found that certain derivatives exhibited IC₅₀ values in the low micromolar range against breast cancer cell lines . The compound's structural features were crucial for its activity.

Table 2: Antitumor Activity of Triazole Derivatives

CompoundCell LineIC₅₀ (µM)
3-Methyl-4-(2-phenoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-oneMCF-71.1
Related CompoundHCT-1162.6

Anti-inflammatory Activity

In addition to its antimicrobial and antitumor properties, triazole derivatives have been investigated for their anti-inflammatory effects. Some studies suggest that these compounds can inhibit inflammatory pathways and reduce cytokine production in vitro.

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